molecular formula C15H11ClN2O B1463642 N-(4-chlorophenyl)-1H-indole-6-carboxamide CAS No. 1455510-82-3

N-(4-chlorophenyl)-1H-indole-6-carboxamide

Cat. No.: B1463642
CAS No.: 1455510-82-3
M. Wt: 270.71 g/mol
InChI Key: PIYRRBWWKUHDSC-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1H-indole-6-carboxamide is a chemical compound offered for research and experimental use in laboratory settings. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Indole carboxamide derivatives represent a promising class of compounds in medicinal chemistry and anticancer drug discovery . The indole nucleus is a well-established "privileged scaffold" in drug discovery, known for its ability to bind diverse biological targets and exhibit a broad spectrum of pharmacological activities . While specific biological data for the 6-carboxamide isomer is limited in the current literature, closely related analogues have demonstrated significant research value. For instance, the 2-carboxamide isomer (N-(4-Chlorophenyl)-1H-indole-2-carboxamide) has shown potent, dose-dependent cytotoxic effects on bone cancer cells (osteosarcoma Saos-2 cells) in scientific studies . Research into N-substituted indole-2-carboxamides indicates that this general class of compounds exhibits potent antiproliferative activity against various human cancer cell lines, including leukemia (K-562) and colon cancer (HCT-116) . The proposed mechanisms of action for such compounds include the inhibition of key cancer-related targets like topoisomerase and tyrosine kinases, which are crucial for DNA replication and cell signaling . The structural features of this compound, including the carboxamide linkage and the chlorophenyl substituent, are commonly leveraged to enhance hydrogen bonding and hydrophobic interactions with target proteins . Researchers are exploring these derivatives as potential scaffolds for developing new therapeutic agents, particularly in oncology .

Properties

IUPAC Name

N-(4-chlorophenyl)-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-12-3-5-13(6-4-12)18-15(19)11-2-1-10-7-8-17-14(10)9-11/h1-9,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYRRBWWKUHDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The principal synthetic approach to this compound involves the coupling of 1H-indole-6-carboxylic acid with 4-chloroaniline to form the corresponding carboxamide. This reaction is typically facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane at ambient temperature. The process is summarized as follows:

  • Step 1: Activation of indole-6-carboxylic acid with DCC to form an active ester intermediate.
  • Step 2: Nucleophilic attack by 4-chloroaniline on the activated ester to yield the amide bond.
  • Step 3: Purification of the crude product through recrystallization or chromatography to obtain pure this compound.

This method is favored for its mild reaction conditions and good yields.

Alternative Synthetic Strategies

While the direct coupling method is predominant, alternative approaches include:

  • Amide Bond Formation via Acid Chloride Intermediate: Conversion of indole-6-carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl2), followed by reaction with 4-chloroaniline. This method requires careful control of reaction conditions to avoid side reactions.

  • Use of Carbodiimide Coupling with Additives: Employing other carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with hydroxybenzotriazole (HOBt) to improve coupling efficiency and reduce racemization or side products.

Industrial Scale Considerations

For industrial production, the synthetic route is scaled up with modifications to improve efficiency and safety:

  • Continuous Flow Reactors: These provide better control over reaction parameters, enhancing yield and reproducibility.
  • Automated Systems: Automation reduces manual handling of hazardous reagents like DCC and improves throughput.
  • Purification Techniques: Advanced chromatographic methods and recrystallization protocols ensure high purity of the final compound.

Reaction Conditions and Optimization

The reaction parameters significantly influence the yield and purity:

Parameter Typical Condition Notes
Solvent Dichloromethane (DCM) Commonly used for solubility and reactivity
Temperature Room temperature (20–25 °C) Mild conditions prevent decomposition
Coupling Agent DCC (1.1 equivalents) Efficient activation of carboxylic acid
Catalyst DMAP (0.1 equivalents) Enhances nucleophilicity of amine
Reaction Time 12–24 hours Monitored by TLC or HPLC
Purification Recrystallization or silica gel chromatography Ensures removal of urea by-products from DCC

Detailed Research Findings and Data

Yield and Purity

Studies report yields ranging from 70% to 85% for the coupling reaction under optimized conditions. Purity levels exceeding 98% have been achieved after purification steps.

Reaction Monitoring

Challenges and Solutions

  • Side Reactions: Formation of N,N’-dicyclohexylurea (DCU) by-product from DCC can complicate purification.
  • Pressure Build-up: Attempts to perform reactions under sealed conditions with gaseous reagents (e.g., ammonia) can lead to pressure issues; thus, open or vented systems are preferred.
  • Regioselectivity: Ensuring selective amide formation at the 6-carboxyl position of the indole ring requires careful control of reaction conditions.

Summary Table of Preparation Methods

Method Reagents and Conditions Advantages Disadvantages
Direct Coupling with DCC/DMAP Indole-6-carboxylic acid + 4-chloroaniline, DCC, DMAP, DCM, RT, 12-24 h Mild conditions, good yields DCU by-product complicates purification
Acid Chloride Intermediate SOCl2 conversion of acid, then reaction with 4-chloroaniline Faster reaction times Requires handling corrosive reagents
Carbodiimide with EDCI/HOBt EDCI, HOBt, 4-chloroaniline, aqueous or organic solvent Reduced side reactions Slightly more expensive reagents
Industrial Continuous Flow Automated DCC coupling in flow reactor High efficiency, scalable Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-chlorophenyl)-1H-indole-6-carboxamide can undergo oxidation reactions, where the indole ring may be oxidized to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, where the carboxamide group may be reduced to an amine.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:
N-(4-chlorophenyl)-1H-indole-6-carboxamide serves as a lead compound for the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance its pharmacological properties, such as potency and selectivity against specific biological targets. The indole core is particularly valuable for mimicking natural ligands, facilitating interactions with various receptors and enzymes.

Case Study: Cancer Research
A study demonstrated that this compound inhibits the proliferation of osteosarcoma cells in a dose-dependent manner. This suggests its potential role as an anticancer agent, highlighting the importance of indole derivatives in cancer therapeutics .

Biological Research

Biological Target Interaction:
The compound is utilized to explore the interactions between indole derivatives and biological targets. It acts as a model compound to investigate binding affinities and selectivity towards proteins and enzymes. Such studies are crucial for understanding the mechanisms of action of indole-based drugs.

Mechanism of Action:
The mechanism involves binding to specific molecular targets, which can either inhibit or activate biological pathways. The presence of the 4-chlorophenyl group enhances its binding affinity, making it a valuable tool in pharmacological research.

Agrochemical Applications

Synthesis of Agrochemicals:
In the agrochemical industry, this compound can be employed as a precursor for developing herbicides, fungicides, and insecticides. Its chemical properties allow for the design of new agrochemical agents with improved efficacy and safety profiles.

Chemical Synthesis

Building Block for Complex Molecules:
The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile in synthetic methodologies .

Comparison with Related Compounds

To understand its uniqueness, it is beneficial to compare this compound with similar compounds:

Compound NameStructural VariationPotential Applications
N-(4-bromophenyl)-1H-indole-6-carboxamideBromine instead of chlorineSimilar medicinal properties
N-(4-methylphenyl)-1H-indole-6-carboxamideMethyl group instead of chlorinePotentially different activity
N-(4-fluorophenyl)-1H-indole-6-carboxamideFluorine instead of chlorineVarying biological activity

The presence of the chlorine atom in this compound significantly influences its reactivity and biological activity compared to these related compounds .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic the structure of natural ligands, allowing the compound to bind to the active site of enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The 4-chlorophenyl group and the carboxamide functionality contribute to the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Table 1: Insecticidal Activity of Chlorophenyl-Containing Compounds

Compound Activity (vs. Acetamiprid) Target Organism
Compound 2 2× higher Cowpea aphid
Compound 3 3× higher Cowpea aphid

The enhanced activity is attributed to the pyridine/thienopyridine backbone, which improves binding to insect-specific receptors.

Substituent Effects on Enzyme Inhibition

The halogen substituent on the phenyl ring influences enzyme inhibition. In a study of N-aryl maleimides:

  • N-(4-chlorophenyl)maleimide (22) showed an IC50 of 7.24 μM against monoacylglycerol lipase (MGL), comparable to fluorinated (IC50 = 5.18 μM) and iodinated (IC50 = 4.34 μM) analogs. This suggests that halogen size (Cl vs. I) has minimal impact on potency .

Table 2: Halogen Substituent Effects on MGL Inhibition

Compound Halogen IC50 (μM)
N-(4-fluorophenyl)maleimide F 5.18
N-(4-chlorophenyl)maleimide Cl 7.24
N-(4-iodophenyl)maleimide I 4.34

The chlorophenyl group balances lipophilicity and steric bulk, making it versatile for drug design .

Indole Carboxamide Derivatives in Medicinal Chemistry

Several indole-6-carboxamide derivatives with modified N1 and aryl substituents have been synthesized:

  • 1-(4-Chlorobenzyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1H-indole-6-carboxamide (I13): Exhibits a melting point of 227.5–229.4°C and a yield of 46.6%, indicating moderate synthetic efficiency .
  • N-(2-(methylthio)phenyl)-1-(4-methoxybenzyl)-1H-indole-6-carboxamide (17) : Synthesized with 82% yield via EDC-mediated coupling, highlighting the role of methoxybenzyl groups in stabilizing intermediates .

Table 3: Physicochemical Properties of Indole Carboxamides

Compound ID Substituents (N1/R-group) Yield (%) Melting Point (°C)
I13 4-Chlorobenzyl, pyridinylpyrimidine 46.6 227.5–229.4
17 4-Methoxybenzyl, methylthiophenyl 82.0 Not reported

Antioxidant and Chelating Activity

Hydroxamic acid derivatives with the N-(4-chlorophenyl) group, such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8), were synthesized but lacked explicit antioxidant data in the evidence.

Biological Activity

N-(4-chlorophenyl)-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic potentials, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features an indole core, which is known for its ability to interact with various biological targets. The presence of the 4-chlorophenyl group enhances its binding affinity to proteins and enzymes, while the carboxamide functionality contributes to its pharmacological properties.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, leading to potential anticancer effects. It has been shown to affect pathways related to cell proliferation and apoptosis.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways that regulate inflammation and cancer progression.

Anticancer Activity

A notable study evaluated the anticancer effects of N-(4-chlorophenyl)-1H-indole-2-carboxamide on osteosarcoma Saos-2 cells. The results demonstrated:

  • Dose-dependent Inhibition : The compound inhibited cell proliferation significantly at concentrations as low as 2.5 µM, showing a more pronounced effect compared to imatinib mesylate .
  • Mechanistic Insights : The inhibition mechanism was linked to the modulation of ezrin protein levels, which plays a crucial role in cytoskeletal organization and cell motility in cancer cells .

Table 1: Anticancer Activity of N-(4-chlorophenyl)-1H-indole-2-carboxamide

Concentration (µM)Cell Viability (%)Remarks
2.530Significant inhibition
1015Enhanced inhibition
20<5Near-complete inhibition

Anti-inflammatory Effects

Research indicates that N-(4-chlorophenyl)-1H-indole derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes (cyclooxygenases). A comparative study showed:

  • Selectivity for COX-2 : The compound demonstrated a higher selectivity for COX-2 over COX-1, which is beneficial for reducing inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors .

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio
N-(4-chlorophenyl)-1H-indole19.30.0181072
Celecoxib26.460.092287

Antioxidant Properties

This compound also exhibits antioxidant properties, contributing to its therapeutic potential in oxidative stress-related conditions. Studies have shown that it can reduce levels of reactive oxygen species (ROS) in cellular models exposed to oxidative stress .

Case Studies and Clinical Implications

Recent investigations into the clinical applications of N-(4-chlorophenyl)-1H-indole derivatives suggest their potential use in treating various cancers and inflammatory diseases. For instance:

  • Osteosarcoma Treatment : The compound's ability to inhibit osteosarcoma cell growth positions it as a candidate for further development in cancer therapy.
  • Inflammatory Disorders : Its selective inhibition of COX-2 makes it a promising agent for managing conditions like arthritis without significant side effects.

Q & A

Q. How are enantiomeric impurities controlled during asymmetric synthesis?

  • Methodology : Chiral HPLC (e.g., Chiralpak IA column) or SFC separates enantiomers. Kinetic resolution using lipases (e.g., Candida antarctica) or chiral auxiliaries (e.g., Evans’ oxazolidinones) ensures ≥99% enantiomeric excess (ee). Monitoring via polarimetry or CD spectroscopy validates purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chlorophenyl)-1H-indole-6-carboxamide
Reactant of Route 2
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N-(4-chlorophenyl)-1H-indole-6-carboxamide

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